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Compound of Interest

Compound Name: 3,5-Diphenylpyridazine

Cat. No.: B15371788

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3,5-
diphenylpyridazine. Due to the limited availability of direct experimental data in peer-reviewed
literature, this document presents a combination of expected spectroscopic values derived from
analogous compounds and established chemical principles, alongside detailed experimental
protocols for acquiring such data.

Chemical Structure and Properties

Structure:

Molecular Formula: CisH12N2
Molecular Weight: 232.28 g/mol
CAS Number: 1026-46-6

Spectroscopic Data (Predicted)

The following tables summarize the expected spectroscopic data for 3,5-diphenylpyridazine
based on the analysis of related pyridazine derivatives and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: Predicted *H NMR Spectroscopic Data (Solvent: CDCls, Reference: TMS)

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~93-9.1 Doublet 1H H-6 (pyridazine ring)
. Ortho-protons of

~80-7.8 Multiplet 2H
phenyl group at C-5

~78-7.6 Doublet 1H H-4 (pyridazine ring)
Meta- and Para-
protons of both phenyl

~76-7.4 Multiplet 8H groups and Ortho-

protons of phenyl

group at C-3

Table 2: Predicted 3C NMR Spectroscopic Data (Solvent: CDCls)

Chemical Shift (6, ppm)

Assighment

~ 160 - 158 C-3 and C-5 (pyridazine ring)

~ 150 - 148 C-6 (pyridazine ring)

~138-136 Quaternary carbons of phenyl groups
~130- 128 Ortho- and Para-carbons of phenyl groups
~129 - 127 Meta-carbons of phenyl groups
~125-123 C-4 (pyridazine ring)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

© 2025 BenchChem. All rights reserved.

2/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15371788?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment
3100 - 3000 Medium C-H stretching (aromatic)
. C=C and C=N stretching
1600 - 1450 Strong to Medium ) S
(aromatic and pyridazine rings)
1450 - 1300 Medium In-plane C-H bending
Out-of-plane C-H bending
900 - 675 Strong

(aromatic)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron lonization - EI)

m/z Relative Intensity (%) Assighment

232 High [M]* (Molecular lon)

204 Moderate [M - NzJ*

155 Moderate E:Ziz;s;]’f (Biphenylene radical
77 High [CeHs]* (Phenyl cation)

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. *H NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 3,5-diphenylpyridazine in 0.5-0.7
mL of deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal

standard.

 Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
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o Data Acquisition: Acquire the spectrum at room temperature. Typical parameters include a
30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4
seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an
adequate signal-to-noise ratio.

o Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction. Integrate the signals and determine the chemical shifts relative to
TMS (6 = 0.00 ppm).

3.1.2. 8C NMR Spectroscopy

o Sample Preparation: Prepare a more concentrated sample by dissolving 20-50 mg of the
compound in 0.5-0.7 mL of CDCls.

 Instrumentation: Use a spectrometer with a carbon-observe probe, typically operating at 75
MHz for a 300 MHz proton instrument.

o Data Acquisition: Employ a proton-decoupled pulse sequence to obtain a spectrum with
singlets for each unique carbon atom. A longer relaxation delay (e.g., 2-5 seconds) may be
necessary for quaternary carbons. A larger number of scans will be required compared to *H
NMR to achieve a good signal-to-noise ratio.

o Data Processing: Process the data similarly to the *H NMR spectrum. Chemical shifts are
referenced to the solvent peak (CDClz: & = 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small
amount of 3,5-diphenylpyridazine (1-2 mg) with approximately 100-200 mg of dry
potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a
transparent pellet using a hydraulic press. Alternatively, an Attenuated Total Reflectance
(ATR) accessory can be used with the neat solid.

e Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

» Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm~1).
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background
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spectrum of the pure KBr pellet or the empty ATR crystal should be recorded and subtracted
from the sample spectrum.

o Data Processing: The resulting spectrum will be a plot of transmittance or absorbance versus
wavenumber (cm~1).

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol or dichloromethane).

e Instrumentation: A mass spectrometer equipped with an Electron lonization (El) source is
typically used for small organic molecules.

o Data Acquisition: Introduce the sample into the ion source (e.g., via a direct insertion probe
or after separation by Gas Chromatography). The standard electron energy for El is 70 eV.
The mass analyzer (e.g., a quadrupole or time-of-flight) is scanned over a relevant mass-to-
charge (m/z) range.

o Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance
versus m/z. ldentify the molecular ion peak and analyze the fragmentation pattern.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and
characterization of an organic compound like 3,5-diphenylpyridazine.
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Caption: Logical workflow for spectroscopic analysis.

This guide provides a foundational understanding of the expected spectroscopic characteristics
of 3,5-diphenylpyridazine and the methodologies to obtain them. Researchers can use this
information to aid in the identification and characterization of this and related compounds.

 To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 3,5-
Diphenylpyridazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15371788#spectroscopic-data-nmr-ir-mass-of-3-5-
diphenylpyridazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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